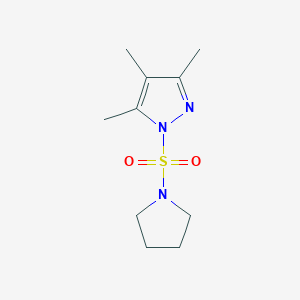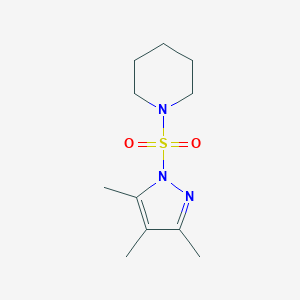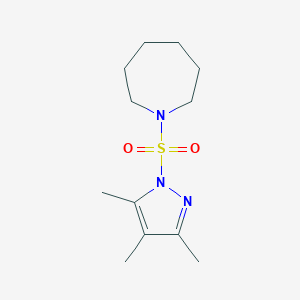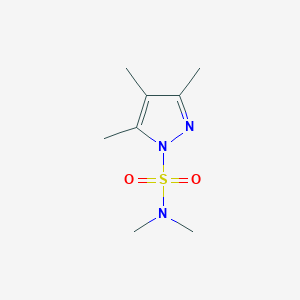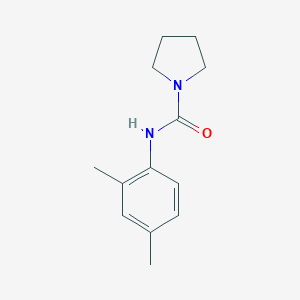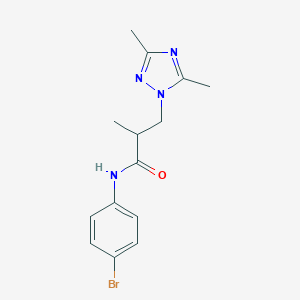
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDTM, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BDTM is not fully understood. However, studies have shown that it inhibits the growth of fungal cells by disrupting the cell membrane and causing damage to the cell wall. BDTM also affects the metabolism of fungal cells, leading to their death.
Biochemical and Physiological Effects:
BDTM has been shown to have significant biochemical and physiological effects. Studies have shown that it has low toxicity levels in vitro and in vivo. BDTM has also been found to have high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDTM in lab experiments is its high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents. However, one of the limitations is that the compound is not water-soluble, making it difficult to administer in certain experiments.
Direcciones Futuras
There are various future directions for the research and development of BDTM. One potential area of research is in the development of new antifungal agents using BDTM as a lead compound. Additionally, further studies can be conducted to understand the mechanism of action of BDTM and its potential applications in other fields, such as agriculture and medicine.
Conclusion:
In conclusion, BDTM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BDTM involves the reaction between 4-bromobenzoyl chloride and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-amine. BDTM has been the subject of various scientific research studies due to its potential applications in different fields, including the development of antifungal agents. The mechanism of action of BDTM is not fully understood, but studies have shown that it inhibits the growth of fungal cells by disrupting the cell membrane and causing damage to the cell wall. BDTM has significant biochemical and physiological effects, and it has low toxicity levels in vitro and in vivo. One of the advantages of using BDTM in lab experiments is its high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents. However, one of the limitations is that the compound is not water-soluble, making it difficult to administer in certain experiments. There are various future directions for the research and development of BDTM, including the development of new antifungal agents and understanding its potential applications in other fields.
Métodos De Síntesis
BDTM can be synthesized using various methods, including the reaction between 4-bromobenzoyl chloride and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-amine in the presence of a base. The reaction results in the formation of BDTM, which can be purified using various techniques, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
BDTM has been the subject of various scientific research studies due to its potential applications in different fields. One of the significant areas of research is in the development of antifungal agents. Studies have shown that BDTM has potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-9(8-19-11(3)16-10(2)18-19)14(20)17-13-6-4-12(15)5-7-13/h4-7,9H,8H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEOAMBHZJNQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

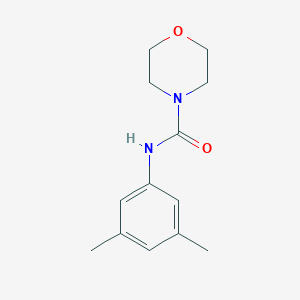
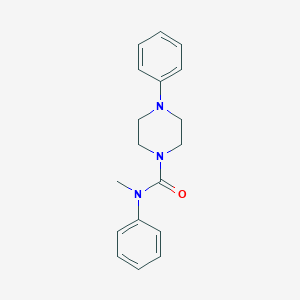
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)
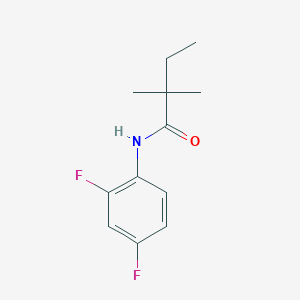

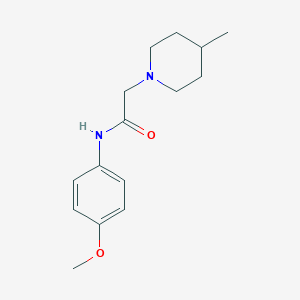
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500206.png)
![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)
